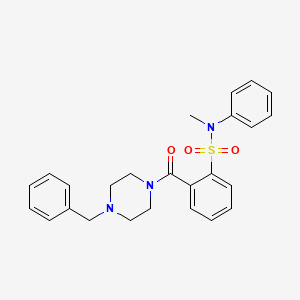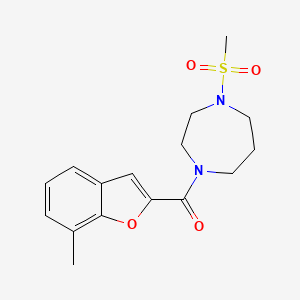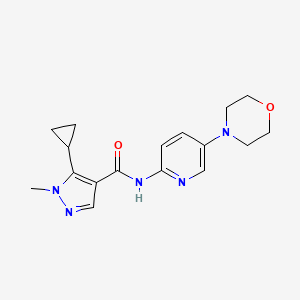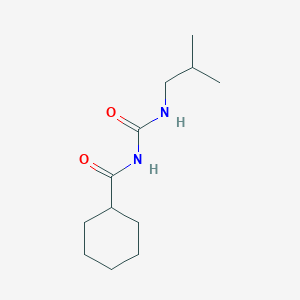![molecular formula C20H22N4O3 B7535443 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide, also known as OPAQ-106, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been shown to inhibit the growth of human glioblastoma cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been studied for its potential as a tool to selectively label and manipulate specific neuronal populations. In drug development, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been used as a scaffold for the design of new drugs targeting various diseases.
Mechanism of Action
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide is a cell-permeable inhibitor of the proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide causes an accumulation of unwanted proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide induces cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuronal cells, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been shown to selectively label and manipulate specific neuronal populations, allowing for the study of neuronal circuits and behavior. In addition, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has been shown to have anti-inflammatory effects in macrophages, suggesting its potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide has several advantages for lab experiments, including its cell-permeability, specificity for the proteasome, and ability to induce cell cycle arrest and apoptosis. However, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide. First, further studies are needed to determine the optimal concentration and treatment duration for 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide in different cell types. Second, the potential toxicity of 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide at high concentrations needs to be further investigated. Third, the development of more soluble derivatives of 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide could expand its potential applications in drug development. Finally, the use of 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide as a tool for the study of neuronal circuits and behavior requires further investigation.
In conclusion, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide is a promising compound with potential applications in various fields, including cancer research, neuroscience, and drug development. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide and its derivatives.
Synthesis Methods
The synthesis of 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide involves a series of chemical reactions starting from commercially available starting materials. First, 4-aminobenzamide is reacted with N-BOC-protected 4-(2-oxopyrrolidin-1-yl)phenylalanine to form an amide bond. The BOC group is then removed using TFA, followed by coupling with BOC-protected 1,4-diaminobutane to form the final product, 4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide.
properties
IUPAC Name |
4-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13(14-6-10-17(11-7-14)24-12-2-3-18(24)25)22-20(27)23-16-8-4-15(5-9-16)19(21)26/h4-11,13H,2-3,12H2,1H3,(H2,21,26)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRIJJFSKMDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)


![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)


![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)